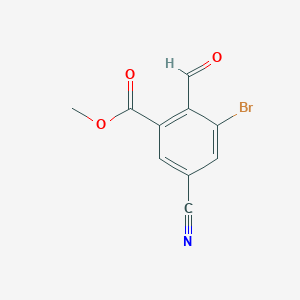

Methyl 3-bromo-5-cyano-2-formylbenzoate

CAS No.: 1805247-36-2

Cat. No.: VC2753604

Molecular Formula: C10H6BrNO3

Molecular Weight: 268.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1805247-36-2 |

|---|---|

| Molecular Formula | C10H6BrNO3 |

| Molecular Weight | 268.06 g/mol |

| IUPAC Name | methyl 3-bromo-5-cyano-2-formylbenzoate |

| Standard InChI | InChI=1S/C10H6BrNO3/c1-15-10(14)7-2-6(4-12)3-9(11)8(7)5-13/h2-3,5H,1H3 |

| Standard InChI Key | OJEZRERZQBLDIC-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C(=CC(=C1)C#N)Br)C=O |

| Canonical SMILES | COC(=O)C1=C(C(=CC(=C1)C#N)Br)C=O |

Introduction

Methyl 3-bromo-5-cyano-2-formylbenzoate is an organic compound with the molecular formula C₁₀H₆BrNO₃ and a molecular weight of approximately 272.06 g/mol, although some sources report it as 268.06 g/mol . This compound is a benzoate derivative, featuring functional groups such as bromine, cyano, and formyl, which contribute to its reactivity and versatility in organic synthesis.

Synthesis Methods

The synthesis of methyl 3-bromo-5-cyano-2-formylbenzoate typically involves multiple steps, starting from appropriate precursors. Industrial production can be optimized using continuous flow reactors and automated systems to enhance yield and purity while reducing reaction times. Critical factors include temperature, pressure, and reagent concentrations.

Synthesis Steps:

-

Starting Materials: Typically involves commercially available benzoic acid derivatives.

-

Bromination: Introduction of the bromine atom.

-

Cyanation: Addition of the cyano group.

-

Formylation: Introduction of the formyl group.

-

Esterification: Conversion to the methyl ester form.

Chemical Reactions and Applications

Methyl 3-bromo-5-cyano-2-formylbenzoate can undergo various chemical transformations, including substitution, oxidation, and coupling reactions. These reactions make it a versatile intermediate in the synthesis of complex organic molecules.

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Replacement of the bromine atom with other functional groups. |

| Oxidation and Reduction Reactions | The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol. |

| Coupling Reactions | Participation in Suzuki-Miyaura coupling reactions to form complex structures. |

Potential Applications:

-

Organic Synthesis: Intermediate for synthesizing complex molecules.

-

Drug Development: Potential scaffold for designing new drugs with biological activity.

-

Material Science: Could be used in developing materials with specific properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume